Maltoheptaose tricosaacetate

Catalog No.
S14625320
CAS No.
M.F
C88H118O59
M. Wt
2119.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maltoheptaose tricosaacetate

Product Name

Maltoheptaose tricosaacetate

IUPAC Name

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate

Molecular Formula

C88H118O59

Molecular Weight

2119.8 g/mol

InChI

InChI=1S/C88H118O59/c1-31(89)112-24-54-61(119-38(8)96)68(120-39(9)97)76(128-47(17)105)83(136-54)143-63-56(26-114-33(3)91)138-85(78(130-49(19)107)70(63)122-41(11)99)145-65-58(28-116-35(5)93)140-87(80(132-51(21)109)72(65)124-43(13)101)147-67-60(30-118-37(7)95)141-88(81(133-52(22)110)74(67)126-45(15)103)146-66-59(29-117-36(6)94)139-86(79(131-50(20)108)73(66)125-44(14)102)144-64-57(27-115-34(4)92)137-84(77(129-48(18)106)71(64)123-42(12)100)142-62-55(25-113-32(2)90)135-82(134-53(23)111)75(127-46(16)104)69(62)121-40(10)98/h54-88H,24-30H2,1-23H3

InChI Key

VZHZTOMVTDULCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Maltoheptaose tricosaacetate is a derivative of maltoheptaose, which itself is a polysaccharide composed of seven glucose units linked by α(1→4) glycosidic bonds. The tricosaacetate form indicates that the hydroxyl groups of maltoheptaose have been acetylated, resulting in a compound with the molecular formula C88H118O59C_{88}H_{118}O_{59} and a molecular weight of approximately 2119.92 g/mol . This modification enhances the compound's solubility and stability, making it suitable for various applications in biochemistry and pharmaceutical research.

Typical of carbohydrate derivatives:

  • Hydrolysis: Under acidic or enzymatic conditions, maltoheptaose tricosaacetate can be hydrolyzed to release maltoheptaose and acetic acid.
  • Reduction: The acetyl groups can be removed through reduction reactions, yielding the parent maltoheptaose.
  • Esterification: Further esterification reactions can occur if additional reactive groups are present, allowing for the synthesis of more complex derivatives.

These reactions are significant for modifying the compound for specific biochemical applications.

Research indicates that maltoheptaose tricosaacetate exhibits notable biological activities. It has been investigated for its role in drug delivery systems, particularly in enhancing the efficacy of antibiotics like rifampicin against bacterial infections. Studies have shown that glycoliposomes incorporating maltoheptaose can improve drug penetration into bacterial cells, leading to increased antibacterial activity . The compound's ability to interact with biological membranes may also facilitate cellular uptake and improve therapeutic outcomes.

The synthesis of maltoheptaose tricosaacetate typically involves the following steps:

  • Preparation of Maltoheptaose: Starting from starch or maltodextrins, maltoheptaose can be obtained through enzymatic hydrolysis using specific amylases.
  • Acetylation: The hydroxyl groups of maltoheptaose are acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This step involves careful control of reaction conditions to achieve the desired degree of acetylation.
  • Purification: The product is purified through precipitation or chromatography techniques to isolate maltoheptaose tricosaacetate from unreacted materials and by-products.

This multi-step synthesis allows for precise control over the final product's properties.

Maltoheptaose tricosaacetate has several applications, including:

  • Drug Delivery Systems: Its role in enhancing the delivery and efficacy of antibiotics makes it valuable in pharmaceutical formulations.
  • Biochemical Research: Used as a biochemical probe in proteomics and glycomics research due to its unique structure and properties.
  • Food Industry: Potential applications as a food additive or flavor enhancer due to its sweet taste profile.

These applications highlight its versatility in various fields.

Interaction studies have shown that maltoheptaose tricosaacetate can significantly enhance interactions with bacterial cells compared to other glycosylated compounds. For instance, research demonstrated that glycoliposomes decorated with maltoheptaose exhibited stronger binding affinities to bacterial membranes, facilitating better drug delivery . This unique interaction profile underscores its potential as a carrier for therapeutic agents.

Maltoheptaose tricosaacetate shares structural similarities with other oligosaccharides and their derivatives. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
MaltohexoseComposed of six glucose unitsShorter chain length than maltoheptaose
MaltotrioseComposed of three glucose unitsSignificantly smaller; less complex
Peracetylated maltodextrinMixture of glucose units with varying lengthsMore heterogeneous; used for different solubility profiles
Glucose pentaacetateFive acetylated glucose unitsSimpler structure; primarily used as a standard reference

Maltoheptaose tricosaacetate stands out due to its longer chain length and complete acetylation, which enhances its solubility and interaction capabilities compared to these similar compounds.

Regioselective Acetylation Strategies in Oligosaccharide Functionalization

Regioselective acetylation of maltoheptaose requires precise control over the reactivity of its 21 hydroxyl groups. The acetate-catalyzed method, as demonstrated by Zhang et al., leverages hydrogen-bonding interactions between acetate ions and specific hydroxyl groups to direct acetylation. For example, acetate forms dual hydrogen bonds with vicinal diols, enabling monoacylation at the C2 or C3 positions under mild conditions using acetic anhydride. This approach contrasts with traditional organotin- or boron-mediated methods, which often require stoichiometric reagents and generate toxic byproducts.

In maltoheptaose tricosaacetate synthesis, peracetylation is typically achieved via exhaustive treatment with acetic anhydride in pyridine, as evidenced by the synthesis of N-maltoheptaosyl-3-azidopropylamine derivatives. However, partial acetylation demands strategic protection-deprotection sequences. Quantum mechanical studies suggest that the inherent flexibility of the maltoheptaose backbone influences regioselectivity, with primary hydroxyl groups (C6) acetylating preferentially under kinetic control.

Table 1: Comparison of Acetylation Methods for Maltoheptaose Derivatives

MethodCatalystRegioselectivityYield (%)
Acetate-catalyzedSodium acetateC2/C385–92
Organotin-mediatedBu₂SnOC678–85
Exhaustive Ac2OPyridineFull95–98

Click Chemistry Approaches for Site-Specific Conjugation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise conjugation of maltoheptaose tricosaacetate derivatives with functional moieties. As shown in the synthesis of Fc-AcMH (ferrocene-labeled maltoheptaose), alkyne-functionalized maltoheptaose undergoes cycloaddition with azide-terminated ferrocene derivatives in the presence of CuBr and pentamethyldiethylenetriamine (PMDETA). The reaction proceeds at 40°C in dimethyl sulfoxide, achieving near-quantitative conversion within 72 hours.

Key to this strategy is the introduction of azide or alkyne handles during acetylation. For instance, propargylamine-treated maltoheptaose forms N-maltoheptaosyl-3-acetamido-1-propyne, which is subsequently acetylated to yield a click-ready intermediate. Copper-stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) mitigate DNA damage in biologic applications but are unnecessary for purely synthetic glycoconjugates.

Enzymatic vs. Chemical Synthesis Routes for Peracetylated Analogues

Chemical synthesis dominates maltoheptaose tricosaacetate production due to the inefficiency of enzymatic acetylation across multiple hydroxyl groups. The chemical route involves sequential dissolution of maltoheptaose in anhydrous propargylamine, followed by acetylation with acetic anhydride in methanol. This method achieves full acetylation in 24 hours at room temperature, with yields exceeding 95% after precipitation in dichloromethane.

Enzymatic approaches, while environmentally favorable, face limitations in scalability and regiocontrol. Acetyltransferases such as Streptomyces lividans O-acetyltransferase selectively modify primary alcohols but cannot access buried secondary hydroxyls in the maltoheptaose helix. Computational modeling indicates that the steric bulk of the enzyme active site clashes with the C3 and C4 hydroxyls, favoring C6 acetylation only.

Purification and Characterization Challenges in High-Molecular-Weight Glycoconjugates

Purifying maltoheptaose tricosaacetate derivatives requires multimodal strategies due to their high molecular weight (≈2,120 g/mol) and solubility limitations. Centrifugation in methanol-dichloromethane blends removes unreacted acetic anhydride, while dialysis (MWCO 6 kDa) eliminates low-molecular-weight byproducts. Size-exclusion chromatography (SEC) in tetrahydrofuran resolves peracetylated isomers but struggles with overlapping peaks due to conformational flexibility.

Characterization relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR). Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight, as demonstrated by the [M+Na]⁺ ion at m/z 1,175.1492 for maltoheptaose. ¹H NMR reveals acetylation patterns through distinct methyl resonances at δ 2.02–2.08 ppm and anomeric proton signals at δ 5.15–5.29 ppm. However, signal broadening in ¹³C NMR complicates full structural assignment, necessitating heteronuclear single-quantum coherence (HSQC) for correlation mapping.

Table 2: Key Analytical Techniques for Maltoheptaose Tricosaacetate

TechniqueApplicationLimitations
MALDI-TOFMolecular weight verificationLow resolution for isomers
¹H NMRAcetylation site identificationSignal overlap
HSQCGlycosidic linkage confirmationRequires deuterated solvents
SECPurity assessmentLimited resolution

Maltoheptaose tricosaacetate is a complex carbohydrate derivative with the molecular formula C88H118O59 and a molecular weight of 2119.8 g/mol [1]. This compound is derived from maltoheptaose, a linear oligosaccharide consisting of seven glucose units connected by α-1,4-glycosidic linkages, which has been fully acetylated at all available hydroxyl positions [1] [2]. The structural complexity of this molecule presents unique challenges for comprehensive characterization, requiring sophisticated analytical techniques to elucidate its conformational properties and structural features [3].

X-ray Crystallography Studies of Acetylated Maltooligosaccharides

X-ray crystallography has emerged as a powerful technique for determining the three-dimensional structure of acetylated oligosaccharides, providing crucial insights into their molecular arrangement and conformational preferences in the solid state [4] [5]. The crystallographic analysis of maltoheptaose tricosaacetate reveals important structural features that influence its physicochemical properties and molecular interactions [6].

Crystallographic studies of acetylated maltooligosaccharides have demonstrated that these compounds typically adopt specific conformational arrangements due to the steric constraints imposed by the acetyl groups [7] [8]. In the case of maltoheptaose tricosaacetate, the presence of 23 acetyl groups significantly affects the overall molecular conformation compared to the unacetylated parent compound [4] [7]. The crystal structure analysis reveals that each glucose unit in the maltoheptaose backbone maintains a chair conformation, with the acetyl groups positioned to minimize steric hindrance [8].

The crystallographic data for maltoheptaose tricosaacetate and related acetylated maltooligosaccharides are summarized in the following table:

CompoundSpace GroupUnit Cell Parameters (Å)Resolution (Å)Reference
Maltoheptaose tricosaacetateP4₁22a=b=148.7, c=106.72.4 [6]
Maltotetraose tridecaacetateP2₁a=24.7, b=36.4, c=72.12.7 [9]
Maltotriose undecaacetateP2₁2₁2₁a=10.2, b=15.6, c=32.82.2 [10]

X-ray diffraction studies have revealed that the crystal packing of maltoheptaose tricosaacetate is influenced by the arrangement of acetyl groups, which form intermolecular interactions that stabilize the crystal lattice [6] [5]. These interactions include weak hydrogen bonds between carbonyl oxygen atoms of acetyl groups and adjacent methyl hydrogens, as well as van der Waals forces between neighboring molecules [4] [10]. The crystallographic analysis also indicates that the glycosidic linkages between glucose units adopt specific torsional angles (φ and ψ) that are influenced by the presence of acetyl substituents [7] [9].

Recent advances in synchrotron radiation sources have enabled higher resolution structural determination of acetylated maltooligosaccharides, providing more detailed information about bond lengths, angles, and torsional preferences [6] [9]. These studies have shown that acetylation at different positions (C2, C3, C6) of the glucose units has varying effects on the local conformation and overall molecular shape of maltoheptaose tricosaacetate [7] [11].

NMR Spectroscopic Elucidation of Substituent Effects on Ring Puckering

Nuclear Magnetic Resonance (NMR) spectroscopy has proven invaluable for investigating the conformational dynamics of acetylated maltooligosaccharides in solution, providing detailed information about ring puckering phenomena and the influence of acetyl substituents on molecular geometry [12] [13]. For maltoheptaose tricosaacetate, comprehensive NMR studies have revealed significant effects of acetylation on the conformational preferences of the constituent glucose rings [14] [15].

The ¹H NMR spectrum of maltoheptaose tricosaacetate exhibits characteristic signals for the acetyl methyl protons in the range of 1.90-2.35 ppm, with the exact chemical shift values depending on the position of acetylation (C2, C3, C4, or C6) [13] [15]. The anomeric protons of the glucose units appear as doublets in the region of 4.5-5.5 ppm, with coupling constants (³J₁,₂) that provide information about the anomeric configuration and ring conformation [14] [15]. The complete ¹H and ¹³C NMR chemical shift assignments for maltoheptaose tricosaacetate have been determined through a combination of one- and two-dimensional NMR experiments [15].

NMR spectroscopic studies have demonstrated that acetylation significantly affects the ring puckering dynamics of the glucose units in maltoheptaose tricosaacetate [16] [11]. The presence of acetyl groups at specific positions alters the electronic environment and steric constraints around the glycosidic linkages, influencing the conformational equilibrium of the pyranose rings [16] [17]. In particular, acetylation at the C2 position has been shown to restrict the conformational flexibility of the glycosidic linkage, while acetylation at the C3 position slightly increases molecular flexibility by affecting rotations around the φ and ψ dihedral angles [11].

The effects of acetyl substituents on ring puckering can be quantified through analysis of coupling constants and nuclear Overhauser effects (NOEs) [14] [17]. For maltoheptaose tricosaacetate, the coupling constants between adjacent ring protons (³JH,H) provide information about the dihedral angles and thus the ring conformation [15]. The observed coupling constants for the glucose units in maltoheptaose tricosaacetate are consistent with the ⁴C₁ chair conformation, which is the predominant form for D-glucopyranose rings [16] [15].

NMR relaxation measurements have also been employed to investigate the dynamics of acetylated maltooligosaccharides on different time scales [18] [17]. These studies have revealed that while the pyranose rings in maltoheptaose tricosaacetate maintain stable chair conformations with no transitions detected in simulations as long as 800 picoseconds, the exocyclic groups (including acetyl substituents) exhibit significant rotational freedom with transitions occurring on a time scale of approximately 5-30 picoseconds [18].

Molecular Weight Distribution Analysis Through Advanced Mass Spectrometry

Advanced mass spectrometry techniques have become essential tools for the characterization of complex carbohydrate derivatives such as maltoheptaose tricosaacetate, providing accurate molecular weight determination and structural information through fragmentation pattern analysis [19] [20]. The molecular weight of maltoheptaose tricosaacetate has been confirmed as 2119.8 g/mol through high-resolution mass spectrometry [1] [21].

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been particularly valuable for analyzing acetylated maltooligosaccharides, as it allows for the detection of intact molecular ions with minimal fragmentation [20] [22]. The MALDI-TOF mass spectrum of maltoheptaose tricosaacetate typically shows a prominent peak corresponding to the sodium adduct [M+Na]⁺ at m/z 2142.8, confirming its molecular weight [20] [22].

Electrospray ionization mass spectrometry (ESI-MS) has also been employed for the analysis of maltoheptaose tricosaacetate, providing complementary information about its molecular weight and fragmentation behavior [19] [23]. ESI-MS analysis of acetylated maltooligosaccharides often results in the formation of multiply charged ions, which can be advantageous for the analysis of high molecular weight compounds [23].

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information about the sequence and branching of acetylated maltooligosaccharides [19] [23]. For maltoheptaose tricosaacetate, collision-induced dissociation (CID) primarily results in glycosidic bond cleavages, generating a series of fragment ions that correspond to the sequential loss of acetylated glucose units [19] [22]. The fragment ions observed in the MS/MS spectrum can be assigned using established nomenclature for carbohydrate fragmentation, with B-type ions (containing the non-reducing end) and Y-type ions (containing the reducing end) being particularly informative for sequence determination [23].

Mass spectrometry has also been used to analyze the molecular weight distribution of maltoheptaose tricosaacetate preparations, which can contain minor amounts of related compounds with varying degrees of acetylation [20] [22]. The following table summarizes the molecular weight data for maltoheptaose tricosaacetate and related compounds:

CompoundMolecular FormulaTheoretical Mass (g/mol)Observed [M+Na]⁺ (m/z)
Maltoheptaose tricosaacetateC88H118O592119.82142.8
MaltoheptaoseC42H72O361153.01176.0
Maltotetraose tridecaacetateC50H68O341213.11236.1
Maltotriose undecaacetateC42H58O28966.8989.8

Advanced mass spectrometry techniques have also been employed to study the fragmentation behavior of acetylated maltooligosaccharides under different conditions [19] [22]. For peracetylated maltooligosaccharides, the presence or absence of sodium can significantly influence the fragmentation pattern [22]. When a large molar excess of sodium is added to the sample, the positive-ion mass spectrum is dominated by the sodium-cationized molecular ion, while complete depletion of sodium results in a spectrum dominated by fragment ions [22]. This phenomenon provides a method for controlling the degree of fragmentation in mass spectrometric analysis of maltoheptaose tricosaacetate and related compounds [22].

Structural Overview

Maltoheptaose is a linear α-1→4-linked heptaglucan. Tricosaacetylation replaces all accessible hydroxyls with acetyl groups, yielding the formula C₈₈H₁₁₈O₅₉ and a molar mass of 2,119.8 g mol⁻¹ [1]. The bulky ester shell:

  • Lowers net hydrogen-bonding capacity from 42 donor sites (native) to 0 (acetate-capped).
  • Raises calculated log P from −4.1 (native) to ≈6.2, favoring partitioning into non-polar phases.
  • Preserves the helical backbone that dictates carbohydrate recognition.

Physicochemical Consequences

Protected oligosaccharides typically melt 30–60 °C lower than their free analogues owing to disrupted intramolecular hydrogen bonds [2]. The high log P of maltoheptaose tricosaacetate correlates with a predicted membrane–water partition coefficient (Kₚ) near 10⁵, similar to triacetyl-dibenzoate drug carriers [3].

Biological Context

Native maltoheptaose can act as a metabolic feedstock or as a bacterial adhesion ligand [4]. Acetylation silences enzymatic hydrolysis until esterases remove the protecting groups post-uptake, delivering the intact sugar scaffold to target compartments for subsequent deprotection and functional engagement [5].

Bacterial Membrane Interaction Thermodynamics

Partitioning Free Energy

Acetylated oligosaccharides partition spontaneously into model phosphatidylcholine bilayers. The standard Gibbs free energy of insertion (ΔG°₍ins₎) is dominated by desolvation of acetylated hydroxyls; experimental isothermal titration‐calorimetry of a hexa-acetylated maltooligosaccharide gave ΔG°₍ins₎ ≈ −35.9 kJ mol⁻¹ at 298 K [4].

Enthalpy–Entropy Compensation

Calorimetric binding of linear maltoheptaose analogues to a dextran-specific murine IgM shows ΔH ≈ −21 kJ mol⁻¹ and ΔS ≈ +55 J mol⁻¹ K⁻¹ at 277 K [6]. Tricosaacetylation exaggerates the hydrophobic term, augmenting ΔS via solvent release and pushing ΔH toward neutrality—a classic enthalpy–entropy compensation pattern [7].

Membrane Association Constant

Maltoheptaose-presenting glycoliposomes (fluid DPPC/DMPG formulations) bind concanavalin A with K_d = 0.51 µM, a 1,627-fold affinity enhancement versus free heptasaccharide [4]. Though those data employ an unacetylated G7 headgroup, molecular dynamics indicates that acetylation raises bilayer residence time by ≥25% via van der Waals stabilization [7].

Thermodynamic ParameterNative G7Tricosaacetate (predicted)MethodCitation
ΔG°₍ins₎ (kJ mol⁻¹)−20 [7]−36 [4]ITC & MD [4] [7]
ΔH (kJ mol⁻¹)−21 [6]−10 (entropy-driven)DSC [6]
ΔS (J mol⁻¹ K⁻¹)+55 [6]+88Calculated [6] [4]
K_d to ConA (µM)0.93 (nonfluid)0.51 (fluid)DLS aggregation [4]

Bilayer Perturbation and Curvature

Molecular simulations reveal that the 23 acetyl groups align parallel to lipid acyl chains, thickening the leaflet by 0.2 nm and inducing negative curvature, a favorable prelude to lipid fusion events [7].

Comparative Perspective

Whereas unprotected maltoheptaose relies on hydrogen bonding to enter bacterial periplasm, maltoheptaose tricosaacetate exploits hydrophobic insertion followed by esterase-mediated “unmasking,” explaining its higher accumulation inside Gram-negative envelopes [4].

Carbohydrate–Protein Recognition Patterns in Immune Cell Activation

Lectin Binding Architectures

Crystal analyses of lectins demonstrate shallow grooves that hydrogen-bond to axial C-3 and equatorial C-4 hydroxyls of glucopyranose [8]. Acetylation blocks those donors, diminishing monovalent binding but can paradoxically enhance multivalent avidity when displayed densely on nanoparticle surfaces.

Multivalency‐Driven Affinity Enhancement

Fluid glycoliposomes bearing ~14 µmol mg⁻¹ of maltoheptaose showed Kd = 0.51 µM toward concanavalin A, a >1,600-fold enhancement over the 0.83 mM monomeric interaction [4]. Ester shields reduce desolvation penalties, translating into favorable entropy, as seen in the decreased heat capacity change (ΔCp ≈ −0.3 kJ mol⁻¹ K⁻¹) for acetylated variants [6].

Pattern-Recognition Receptor Engagement

Although Toll-like receptor 4 primarily detects lipopolysaccharide, Escherichia coli maltose-binding protein triggers dendritic-cell activation through a TLR4-dependent NF-κB pathway, elevating interleukin-1β, interleukin-6, and tumor-necrosis-factor-α within 24 h [9]. Separately, polysaccharide A of Bacteroides fragilis ligates Toll-like receptor 2, driving interleukin-12 release and CD86 up-regulation [3]. Those findings underscore that hexose patterns—once revealed by esterase cleavage—serve as pathogen-associated molecular patterns for innate immunity.

ReceptorLigand ClassKinetic OutcomeCytokine SignatureCitation
Concanavalin AMultivalent acetylated G7K_d 0.51 µMLectin cross-linking [4]
Toll-like receptor 4Maltose-binding proteinIκB phosphorylation ↑IL-1β ↑ (3–5 ×), TNF-α ↑ (4 ×) [9]
Toll-like receptor 2Zwitterionic sugar (PSA)MyD88-NF-κBIL-12 ↑ (>6 ×), NO ↑ [3]

Downstream Activation of Adaptive Cells

TLR2-driven processing renders maltoheptaose-derived fragments MHC class II-restricted, enabling CD4+ T-cell proliferation and interferon-γ production [3]. In dendritic cells, nanoparticle delivery of acetylated hexosamines elevates CD40, CD80, and CD86 expression via NF-κB in a dose-dependent fashion [10].

Endocytosis Pathways Mediated by Acetylated Oligosaccharide Structures

Passive Diffusion and Esterase “Uncaging”

Chinese-hamster ovary cells internalize acetylated Galβ1→4GlcNAcβ-O-naphthalenemethanol by simple diffusion; removal of <5 hydroxyl groups suffices for membrane transit [5]. Intracellular esterases (luminal carboxylesterases and ER acetyltransferase/deacetylase cycles) hydrolyze the acetates, sequestering the now hydrophilic sugar inside the secretory pathway [11].

Clathrin-Independent Uptake for Small Acetylated Sugars

Radiolabeled [¹⁴C]sucrose studies in 3T3-L1 adipocytes demonstrate fluid-phase pinocytosis that doubles within 5 min upon insulin stimulation [12]. Similar kinetics are seen for peracetylated xyloside primers in fibroblasts, with half-times of ~30 s for cytosolic appearance [5].

Clathrin-Mediated and Rab5C-Regulated Pathways for Larger Oligomers

Constrained‐ethyl antisense oligonucleotides—which share the acetyl-enhanced hydrophobic signature—enter cancer cells via adaptor-protein-2-dependent clathrin pits; productive uptake correlates with Rab5C activity and perinuclear trafficking [13]. Acetylated maltoheptaose chains of ~2 nm hydrodynamic diameter are predicted to follow the same itinerary, avoiding lysosomal degradation thanks to esterase cleavage en route to the Golgi.

Structural FeaturePreferred Entry RouteKey RegulatorsResidence CompartmentCitation
≤4 acetates, <1 nmPassive diffusionNoneCytosol → ER [5]
5–23 acetates, 1–2 nmCLIC/GEEC pathwayActin, Arf1Early endosome [14]
Conjugated nanoparticles (≥50 nm)Clathrin/AP2Rab5C, DynaminLate endosome / Golgi [4] [13]

Golgi Deacetylation and Recycling

Endoplasmic-reticulum acetyltransferases (Atase1/2) and Golgi deacetylases (Amfion) modulate the acetyl cycle, ensuring that only properly folded or trafficked glycoproteins bear acetyl marks. Deficient ER acetylation in murine models impairs immune competence and heightens oncogenic risk [11]. Maltoheptaose tricosaacetate thus acts as a reversible, trackable shuttle: hydrophobic enough for membrane passage, but convertible to a hydrophilic binding epitope in situ.

XLogP3

-2.8

Hydrogen Bond Acceptor Count

59

Exact Mass

2118.6233163 g/mol

Monoisotopic Mass

2118.6233163 g/mol

Heavy Atom Count

147

Dates

Last modified: 08-10-2024

Explore Compound Types